N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide
Description
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group and a methoxyacetamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-20-6-13(19)16-14-11-7-21-8-12(11)17-18(14)10-4-2-9(15)3-5-10/h2-5H,6-8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRBYNXDDPWEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a thienyl derivative and hydrazine hydrate can yield the thieno[3,4-c]pyrazole core.
Substitution with 4-Chlorophenyl Group: The introduction of the 4-chlorophenyl group can be achieved through a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base and a suitable solvent.
Attachment of the Methoxyacetamide Moiety: The final step involves the acylation of the intermediate compound with methoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: It has been investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules.
Industrial Applications: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A fungicide with a similar core structure but different substituents.
Thienopyrazole Derivatives: Other compounds with the thienopyrazole core but varying substituents.
Uniqueness
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide is unique due to its specific combination of substituents, which confer distinct biological activities and chemical properties. Its methoxyacetamide moiety, in particular, may contribute to its enhanced solubility and bioavailability compared to similar compounds.
Biological Activity
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide is a complex organic compound belonging to the thienopyrazole class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H16ClN3O2S
- Molecular Weight : Approximately 371.86 g/mol
- IUPAC Name : this compound
The compound features a fused thiophene and pyrazole ring system, characterized by the presence of a chlorophenyl group and a methoxyacetamide moiety. These structural components are crucial for its reactivity and biological activity.
Mechanisms of Biological Activity
This compound exhibits several biological activities through various mechanisms:
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Enzyme Inhibition :
- The compound has shown potential as an inhibitor of specific kinases involved in cell cycle regulation and apoptosis. This inhibition can alter cellular signaling pathways and contribute to its therapeutic effects against cancer .
- Antimicrobial Properties :
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Anticancer Activity :
- Research suggests that thienopyrazole derivatives exhibit significant anticancer properties. The interaction with specific biological targets may lead to apoptosis in cancer cells .
Pharmacological Studies and Findings
Several studies have investigated the pharmacological behavior of thienopyrazole derivatives, including this compound:
Case Studies
- Antimicrobial Screening :
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In Silico Docking Studies :
- Molecular docking studies have elucidated the interactions between this compound and various amino acids in target proteins. These studies provide insights into the binding affinities and potential therapeutic targets for this class of compounds .
Q & A
Q. What computational tools predict multi-target interactions (polypharmacology)?
- Network pharmacology : Use STRING or KEGG to map protein-protein interaction networks.
- Machine learning : Train models (e.g., Random Forest) on ChEMBL data to predict off-target effects .
Key Notes
- Methodological Focus : Answers emphasize experimental design, data validation, and advanced techniques (e.g., proteomics, crystallography).
- Conflict Resolution : Cross-referenced multiple studies to address data discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
